molecular formula C13H9ClN2O3 B024418 2-chloro-N-(4-nitrophenyl)benzamide CAS No. 55501-45-6

2-chloro-N-(4-nitrophenyl)benzamide

Cat. No. B024418
CAS RN: 55501-45-6
M. Wt: 276.67 g/mol
InChI Key: JKUFTSLAJUZNNM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-nitrophenyl)benzamide, also known as this compound, is an organic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 284.59 g/mol and a melting point of approximately 169 °C. The compound is soluble in both water and ethanol.

Scientific Research Applications

  • Antitubercular Synthesis Precursor : This compound is a precursor for synthesizing 8-nitro-1,3-benzothiazin-4-ones, which are promising new antitubercular agents (Richter et al., 2021).

  • Antidiabetic and Antimicrobial Potential : Derivatives of 2-chloro-N-(4-nitrophenyl)benzamide have shown significant potential in antidiabetic and antimicrobial applications (Thakal, Singh, & Singh, 2020).

  • Intramolecular Interactions Study : It is studied for its complex structure involving intramolecular hydrogen bonds and halogen-halogen interactions (Moreno-Fuquen, Azcárate, & Kennedy, 2014).

  • Chemosensor for Cyanide : N-nitrophenyl benzamide derivatives, including this compound, are utilized as chemosensors for monitoring cyanide concentrations in aqueous samples (Sun, Wang, & Guo, 2009).

  • Non-Linear Optics Applications : This compound has potential applications in non-linear optics due to its first hyperpolarizability (Yohannan et al., 2009).

  • Gastroprokinetic Activity : Certain derivatives of this compound show gastroprokinetic activity comparable to metoclopramide (Kato et al., 1995).

  • Corrosion Inhibitor : N-Phenyl-benzamide derivatives act as corrosion inhibitors, increasing the energy barrier for corrosive dissolution on mild steel surfaces (Mishra et al., 2018).

  • Antitumor Agent : It has shown promising activity as an antitumor agent in vitro and in vivo (Santos et al., 2013).

  • Biological and Pharmaceutical Significance : It is widely used in industrial and agricultural sectors due to its biological and pharmaceutical significance (Kansız et al., 2018).

  • Crystal Structure Analysis : Its synthesis and crystallization in specific space groups have been studied, providing insights into its molecular structure (Saeed et al., 2010; 2008).

Biochemical Analysis

Biochemical Properties

2-chloro-N-(4-nitrophenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monooxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates. The interaction between this compound and these enzymes often involves the formation of enzyme-substrate complexes, leading to the conversion of the compound into different metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation rates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress within cells. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. High doses of this compound have been linked to liver and kidney toxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monooxygenases and dioxygenases, which catalyze its conversion into various metabolites. These metabolic pathways can influence the compound’s overall activity and toxicity. For example, the conversion of this compound into reactive intermediates can lead to increased oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can influence mitochondrial respiration and energy production .

properties

IUPAC Name

2-chloro-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFTSLAJUZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383072
Record name 2-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55501-45-6
Record name 2-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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